molecular formula C24H34O2 B14277579 2,2'-(Octane-1,1-diyl)bis(4,6-dimethylphenol) CAS No. 137308-31-7

2,2'-(Octane-1,1-diyl)bis(4,6-dimethylphenol)

Cat. No.: B14277579
CAS No.: 137308-31-7
M. Wt: 354.5 g/mol
InChI Key: SPWUTLTZAHCNMO-UHFFFAOYSA-N
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Description

2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound with the molecular formula C22H30O2. This compound is characterized by its two phenolic groups connected through an octane chain. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with an octane-1,1-diyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and advanced techniques are employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and halogenated phenols from substitution reactions .

Scientific Research Applications

2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(2-Methyl-1,1-propanediyl)bis(4,6-dimethylphenol)
  • 2,2’-(Butane-1,4-diyl)bis(4,6-dimethylphenol)
  • 2,2’-(Hexane-1,6-diyl)bis(4,6-dimethylphenol)

Uniqueness

2,2’-(Octane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its specific octane chain length, which influences its physical and chemical properties. This distinct structure can result in different reactivity and applications compared to its similar compounds .

Properties

CAS No.

137308-31-7

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)octyl]-4,6-dimethylphenol

InChI

InChI=1S/C24H34O2/c1-6-7-8-9-10-11-20(21-14-16(2)12-18(4)23(21)25)22-15-17(3)13-19(5)24(22)26/h12-15,20,25-26H,6-11H2,1-5H3

InChI Key

SPWUTLTZAHCNMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C

Origin of Product

United States

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